molecular formula C10H12N2O B068891 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- CAS No. 177477-78-0

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-

Cat. No.: B068891
CAS No.: 177477-78-0
M. Wt: 176.21 g/mol
InChI Key: MJNIKMQPZZGUAH-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is a benzimidazole derivative characterized by a hydroxyl group at position 4, an ethyl group at position 1, and a methyl group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Derivatives of this class are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The substitution pattern on the benzimidazole scaffold significantly influences physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. For instance, electron-donating groups like hydroxyl or alkyl substituents can enhance hydrogen bonding or steric effects, modulating receptor binding or metabolic stability .

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-12-7(2)11-10-8(12)5-4-6-9(10)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIKMQPZZGUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions to form the benzimidazole core. The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts such as palladium or copper in cross-coupling reactions is common. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and various substituted benzimidazole derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.

Reaction Type Reagents Conditions Products
OxidationHydrogen peroxideAcetic acidOxidized derivatives
ReductionSodium borohydrideMethanolReduced derivatives
SubstitutionAlkyl halidesBase (K2CO3)Substituted derivatives

Biology

Research indicates that 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- exhibits potential antimicrobial and antiviral activities. Studies have demonstrated its effectiveness against various pathogens, including hepatitis C virus (HCV) and other viral infections.

Case Study: Antiviral Activity

A study highlighted the effectiveness of benzimidazole derivatives against HCV, with some exhibiting EC50 values as low as 0.028 nM . The interaction mechanisms involve binding to viral enzymes, inhibiting their activity.

Medicine

The compound is being explored as a therapeutic agent for conditions such as cancer and parasitic infections. Its mechanism of action includes inhibition of enzymes involved in DNA replication, which is crucial for cancer cell proliferation.

Case Study: Anticancer Properties

Research has shown that certain derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines, including A-549 and HepG2 . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance efficacy.

Industry

In industrial applications, 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is utilized in the development of new materials and as a catalyst in organic synthesis processes. Its properties make it suitable for use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyl Groups: The 1-ethyl and 2-methyl groups in the target compound may improve metabolic stability compared to unsubstituted benzimidazoles, as alkyl chains can shield reactive sites from enzymatic degradation .

Biological Activity :

  • Compounds like 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one exhibit antifungal and antibacterial properties, suggesting that alkyl and heterocyclic substitutions on benzimidazoles are critical for activity .
  • The nitro group in 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene may introduce electron-withdrawing effects, altering electronic distribution and redox behavior compared to hydroxyl or methoxy analogs .

Synthetic Considerations :

  • Benzimidazole derivatives are often synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. Substituent positions are controlled by precursor selection and reaction conditions .

Biological Activity

Overview

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is a derivative of benzimidazole known for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique substitution pattern that enhances its pharmacological potential, making it a subject of interest in various therapeutic applications.

The compound can be synthesized through the condensation of o-phenylenediamine with aldehydes or carboxylic acids, often employing alkylation reactions to introduce the ethyl and methyl groups. The synthesis can be optimized using catalytic methods, including microwave-assisted techniques, which enhance yield and reduce reaction time.

Antimicrobial Activity

1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- has been investigated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 1H-Benzimidazol-4-ol showed promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL .

Compound Target Bacteria MIC (µg/mL) Reference
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-E. coli50
Similar DerivativeS. aureus25
Similar DerivativeP. aeruginosa62.5

Anticancer Properties

The mechanism of action for this compound includes the inhibition of specific enzymes involved in DNA replication, which is crucial for cancer cell proliferation. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- has been explored for various other activities:

  • Antiviral : Some studies suggest potential antiviral effects against certain viruses.
  • Antifungal : Exhibits activity against fungal strains such as Candida albicans.
  • Antiparasitic : Investigated for efficacy against parasitic infections .

Study on Antimicrobial Activity

A study conducted by R.V. Shingalapur et al. synthesized various benzimidazole derivatives and evaluated their antibacterial activity using disc diffusion methods. The results indicated that compounds containing the benzimidazole core exhibited significant activity against E. coli and P. aeruginosa, with results comparable to standard antibiotics like Gentamycin .

Research on Anticancer Effects

In another study focused on the anticancer potential of benzimidazole derivatives, researchers found that specific substitutions at the 2 and 4 positions of the benzene ring significantly enhanced cytotoxicity against cancer cell lines. The presence of hydroxyl groups was particularly noted as essential for maintaining activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, acetyl chloride refluxed with benzimidazole precursors under acidic conditions yields acetylated intermediates, followed by alkylation to introduce ethyl and methyl groups . Optimization may involve adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents. Recrystallization in methanol or ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethyl/methyl groups at N1 and C2) and aromatic proton environments.
  • IR : Stretching frequencies for -OH (~3200–3500 cm1^{-1}) and C-N (benzimidazole ring, ~1600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+) to confirm molecular formula .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation of DMF/ethanol solutions. Data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R-factor < 0.06) ensures precise structural determination. The benzimidazole ring planarity and substituent orientations are key parameters .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of 1H-Benzimidazol-4-ol derivatives for kinase inhibition?

  • Methodology :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) at C5/C6 to enhance π-stacking with kinase ATP-binding pockets.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., CDK1/GSK3β). Validate via enzymatic assays (IC50_{50} values) and compare with reference inhibitors .
  • In Vivo Testing : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models to prioritize candidates .

Q. What strategies address contradictions in reported pharmacological data for benzimidazole derivatives?

  • Methodology :

  • Orthogonal Assays : Replicate anti-inflammatory or antitumor activity using both in vitro (e.g., COX-2 inhibition) and in vivo (e.g., carrageenan-induced edema) models.
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., cell line specificity, solvent effects). For example, discrepancies in IC50_{50} values may arise from assay protocols .

Q. How can computational chemistry predict metabolic pathways and toxicity of 1H-Benzimidazol-4-ol derivatives?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of ethyl groups).
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks. Validate via in vitro hepatocyte assays (e.g., ALT/AST leakage) .

Q. What experimental designs mitigate challenges in synthesizing regioselective derivatives (e.g., avoiding N3 alkylation)?

  • Methodology :

  • Protecting Groups : Use Boc or Fmoc to block N1 during alkylation. Deprotect under mild acidic conditions (e.g., TFA).
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions (e.g., 100°C, 30 min vs. 6-hour reflux) .

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